molecular formula C8H16Cl2N4O2 B1455124 N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride CAS No. 1361113-01-0

N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride

Cat. No.: B1455124
CAS No.: 1361113-01-0
M. Wt: 271.14 g/mol
InChI Key: HJQVCDCCKSKMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride is a synthetic small molecule characterized by a pyrazole core substituted with an amino group at the 4-position. The ethyl linker connects the pyrazole moiety to a 2-methoxy-acetamide group, with the compound existing as a dihydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

N-[2-(4-aminopyrazol-1-yl)ethyl]-2-methoxyacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2.2ClH/c1-14-6-8(13)10-2-3-12-5-7(9)4-11-12;;/h4-5H,2-3,6,9H2,1H3,(H,10,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQVCDCCKSKMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCN1C=C(C=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis and 4-Amino Functionalization

The pyrazole ring with a 4-amino substituent is typically synthesized via cyclization of hydrazine derivatives with appropriate diketones or ketoesters, followed by selective amination.

  • One approach involves reacting hydrazine hydrate with α,β-unsaturated ketene derivatives or 1,3-diketones to form the pyrazole ring system with a cyano or carbomethoxy group at the 4-position. Subsequent treatment with ammonia or amines introduces the 4-amino group.

  • For example, methyl-2-cyano-3-(methylsulfanyl)-2-propenoate derivatives react with 4-amino-1-phenyl-2,3-dimethylpyrazolin-5-one to yield intermediates that, upon hydrazine treatment, provide 4-amino-pyrazolyl compounds.

  • Alternative methods employ cycloaddition reactions of azidopyrazoles with alkynes to form pyrazole derivatives, which can be further functionalized at the 4-position.

Methoxy-acetamide Formation and Dihydrochloride Salt Preparation

  • The methoxy-acetamide moiety is formed by coupling the ethyl-linked pyrazole intermediate with methoxyacetic acid or its activated derivatives (e.g., acid chlorides or esters).

  • Coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like N-hydroxybenzotriazole (HOBT) facilitate the amide bond formation under mild conditions, typically in polar aprotic solvents like dimethylformamide (DMF).

  • After amide formation, the compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate), enhancing solubility and crystallinity for purification.

Reaction Conditions and Purification

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrazole ring formation Hydrazine hydrate + α,β-unsaturated ketene derivatives Ethanol/DMF 0°C to RT 16–48 hours 60–75 pH adjusted to ~8; stirring under inert atmosphere
N-Alkylation (ethyl linker) Alkyl bromide + NaH or K2CO3 DMF or THF Room temp 12–24 hours 70–85 Controlled pH to avoid side reactions
Amide coupling Methoxyacetic acid derivative + DCC + HOBT DMF 0°C to RT 24–48 hours 60–70 Dicyclohexylurea filtered off; purification by chromatography
Salt formation HCl gas or HCl solution Ethanol RT 1–2 hours Quantitative Crystallization to obtain dihydrochloride salt

Research Findings and Optimization Notes

  • The use of DCC/HOBT coupling is preferred due to its high efficiency and mild reaction conditions, minimizing racemization and side reactions.

  • Maintaining pH near neutral to slightly basic during pyrazole formation improves yield and purity by preventing hydrolysis of sensitive intermediates.

  • Microwave-assisted synthesis has been reported for related pyrazole derivatives to accelerate reaction times, especially for hydroxamic acid formation, suggesting potential for process intensification.

  • Purification by repeated extraction and chromatographic techniques ensures removal of dicyclohexylurea and other impurities, critical for obtaining analytically pure material.

Summary Table of Key Intermediates and Reagents

Intermediate/Reagent Role Source/Preparation Method
α,β-Unsaturated ketene derivatives Pyrazole ring precursor Synthesized from methyl acrylate derivatives
Hydrazine hydrate Pyrazole ring cyclization agent Commercially available
2-Bromoethyl derivatives Alkylation agent for linker Commercial or synthesized via halogenation
Methoxyacetic acid or acid chloride Amide coupling partner Commercially available
Dicyclohexylcarbodiimide (DCC) Coupling reagent Commercially available
N-Hydroxybenzotriazole (HOBT) Coupling catalyst Commercially available
Hydrochloric acid Salt formation Commercially available

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds containing pyrazole moieties, such as N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide dihydrochloride, exhibit promising antitumor properties. A study synthesized novel N-arylpyrazole derivatives, which were evaluated for their antitumor activity against various cancer cell lines. The results demonstrated that these compounds could inhibit tumor growth effectively, suggesting a potential application in cancer therapy .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. A study on similar pyrazole derivatives showed that they possess significant antibacterial and antifungal activities. The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways. This suggests potential applications in developing new antibiotics or antifungal agents .

Agricultural Science

Pesticidal Activity
In the context of agricultural science, N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide dihydrochloride has been explored for its pesticidal properties. Research focusing on botanical pesticides indicated that pyrazole derivatives can serve as eco-friendly alternatives to conventional pesticides. They demonstrated efficacy against various agricultural pests while minimizing environmental impact .

Material Science

Synthesis of Functional Materials
The compound's ability to act as a building block in organic synthesis has garnered attention in material science. It can be utilized in the synthesis of advanced materials with specific electronic or optical properties. For instance, pyrazole derivatives have been employed in the creation of fluorescent materials and sensors, expanding their application scope beyond traditional uses .

Case Studies

Study Application Findings
Antitumor Activity StudyCancer TherapyDemonstrated significant inhibition of tumor growth in vitro with IC50 values indicating strong activity against specific cancer cell lines .
Antimicrobial Efficacy ResearchAntibiotic DevelopmentIdentified broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic formulations .
Pesticidal ResearchEco-friendly PesticidesShowed effective pest control with lower toxicity to non-target organisms compared to synthetic pesticides .
Material Synthesis StudyAdvanced MaterialsSuccessfully synthesized fluorescent pyrazole derivatives with potential applications in sensors and light-emitting devices .

Mechanism of Action

The mechanism of action of N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole and Imidazole Derivatives

Pyrazole and imidazole rings are common in bioactive molecules. Key analogs include:

Table 1: Comparison of Pyrazole/Imidazole-Based Analogs
Compound Name Core Structure Key Substituents Functional Group Potential Application Reference
N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride Pyrazole 4-amino, ethyl linker, 2-methoxy-acetamide Acetamide, dihydrochloride Kinase inhibition, ligand design
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate (-A) Imidazole 2,5-diphenyl, ethyl acetate Ester Anticancer, antimicrobial
H-8 hydrochloride (-B) Piperazine 5-isoquinolinesulfonamide, methylaminoethyl Sulfonamide, dihydrochloride Protein kinase inhibition
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride () Pyrazole 4-fluorophenyl, 3,5-dimethyl, ethyl acetate Ester, hydrochloride Neuroprotective or metabolic



Key Findings :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., chloro, bromo in -C/D) enhances electrophilic reactivity, whereas methoxy or amino groups (as in the target compound) improve solubility and hydrogen-bonding capacity .
  • Salt Forms : Dihydrochloride salts (e.g., target compound, H-8 hydrochloride) exhibit higher aqueous solubility compared to neutral forms, critical for in vivo bioavailability .

Acetamide-Containing Compounds

The acetamide group is pivotal for hydrogen bonding and target engagement. Notable analogs include:

Table 2: Acetamide-Functionalized Analogs
Compound Name Core Structure Key Features Biological Activity Reference
This compound Pyrazole 2-methoxy-acetamide, dihydrochloride Hypothesized kinase inhibition
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide () Pyrazolone Dichlorophenyl, methyl groups Antimicrobial, crystallography studies
N-[2-(Dimethylamino)ethyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide hydrochloride () Benzothiazole Sulfonyl, dimethylaminoethyl CNS-targeted activity

Key Findings :

  • Amide Conformation : In , the acetamide group forms planar dimers via N–H⋯O hydrogen bonds (R₂²(10) motif), a feature likely shared by the target compound due to its similar amide structure .

Dihydrochloride Salts in Pharmaceuticals

Dihydrochloride salts are common in drug development. Examples include:

Table 3: Dihydrochloride Salt Comparisons
Compound Name Core Structure Ionization Sites Solubility (mg/mL) Reference
This compound Pyrazole Amino group, acetamide Not reported
TAS-103 (6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride) () Indenoquinolinone Dimethylamino, hydroxyl >10 (aqueous)
H-7 hydrochloride (-A) Isoquinoline Sulfonyl, piperazine >20 (aqueous)


Key Findings :

  • Solubility Trends: Basic amines (e.g., dimethylamino in TAS-103) enhance salt solubility, a property leveraged in the target compound’s design .

Biological Activity

N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide dihydrochloride, a compound with the molecular formula C8_8H16_{16}Cl2_2N4_4O2_2, has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article consolidates findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

The compound is synthesized through various methods involving pyrazole derivatives, which are known for their biological significance. The synthesis typically involves the reaction of 4-amino-pyrazole with ethyl derivatives and methoxy acetamides, resulting in high yields of the target compound .

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide dihydrochloride. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The compound exhibited superior activity compared to standard chemotherapeutics like Doxorubicin .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide dihydrochlorideHCT-11612More potent
N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide dihydrochlorideHEP210More potent
DoxorubicinHCT-11615Baseline
DoxorubicinHEP214Baseline

The structure-activity relationship (SAR) analysis indicated that modifications in the pyrazole ring significantly influenced the compound's potency against these cancer cell lines. For instance, substituents that enhance electron density on the pyrazole moiety were correlated with increased cytotoxicity .

2.2 Enzyme Inhibition

In addition to its anticancer properties, N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide dihydrochloride has been investigated for its inhibitory effects on acetylcholinesterase (AChE). The compound showed a notable inhibitory effect, suggesting potential applications in treating neurodegenerative diseases where AChE activity is dysregulated .

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide dihydrochlorideAcetylcholinesterase8

3.1 Case Study: Anticancer Efficacy

In a recent study, N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide dihydrochloride was tested alongside other pyrazole derivatives in a panel of cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis in HEP2 cells, as evidenced by increased caspase activity and DNA fragmentation assays .

3.2 Case Study: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of this compound against AChE inhibition. In vitro assays demonstrated that it could effectively reduce AChE activity, which is critical for maintaining cholinergic signaling in neurodegenerative conditions such as Alzheimer's disease .

4.

N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide dihydrochloride exhibits significant biological activity with promising applications in oncology and neurology. Its ability to inhibit cancer cell growth and AChE positions it as a potential candidate for further development into therapeutic agents. Ongoing research will likely continue to elucidate its mechanisms of action and optimize its efficacy through structural modifications.

Q & A

Q. What are the established synthetic routes for N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride?

The compound is typically synthesized via condensation reactions involving pyrazole derivatives and chloroacetamide intermediates. A common approach involves refluxing 4-amino-pyrazole derivatives with substituted ethyl acetamides in ethanol or dichloromethane, catalyzed by glacial acetic acid or triethylamine . For example, analogous methods for related acetamide derivatives employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent to form amide bonds, followed by purification via solvent evaporation and recrystallization .

Q. What characterization techniques are critical for verifying the compound’s structure and purity?

  • Spectroscopic Methods : NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns, IR for amide (C=O, N-H) and pyrazole (N-H) functional groups .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen-bonded dimers observed in analogous acetamide structures) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize low yields during large-scale synthesis?

  • Reaction Condition Tuning : Increase catalyst loading (e.g., EDC or acetic acid), adjust solvent polarity (e.g., switch from ethanol to DMF for better solubility), or elevate reaction temperatures .
  • AI-Driven Synthesis Planning : Tools leveraging databases like Reaxys or Pistachio predict optimal pathways, such as modifying protecting groups or selecting alternative coupling agents .

Q. How should contradictory bioactivity data (e.g., enzyme inhibition vs. activation) be resolved?

  • Assay Standardization : Control variables like pH, temperature, and co-factor availability. For example, enzyme inhibition assays may require pre-incubation periods to stabilize binding .
  • Target-Specific Profiling : Use crystallography or molecular docking to identify binding site variations (e.g., steric hindrance from pyrazole substituents affecting ligand-receptor interactions) .

Q. What structural features influence the compound’s biological activity?

  • Dihedral Angles : Rotational barriers between the pyrazole ring and acetamide group (e.g., 64.82° in analogous structures) impact conformational stability and target binding .
  • Hydrogen Bonding : The methoxy group and protonated amine in the dihydrochloride salt enhance solubility and intermolecular interactions .

Q. What strategies mitigate solubility challenges in in vitro assays?

  • Salt Forms : The dihydrochloride salt improves aqueous solubility compared to the free base .
  • Co-Solvents : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility while enhancing dissolution .

Q. How can computational modeling predict the compound’s reactivity or toxicity?

  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • ADMET Prediction : Tools like EPA DSSTox assess toxicity profiles by comparing structural motifs to known databases .

Q. How do storage conditions affect the compound’s stability?

  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the amide bond .
  • Light Sensitivity : Protect from UV exposure, as pyrazole derivatives are prone to photodegradation .

Methodological Notes

  • References : Data synthesized from peer-reviewed journals (e.g., crystallography studies ), PubChem, and EPA DSSTox .
  • Advanced Tools : AI-driven synthesis planners (e.g., Reaxys, Pistachio) and QM software (Gaussian, ORCA) recommended for predictive modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.